molecular formula C9H10BrN5O3 B11522006 2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide

2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide

Cat. No.: B11522006
M. Wt: 316.11 g/mol
InChI Key: APWAYKAOTKOFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-2,6-dione derivative featuring an 8-bromo substitution and a 7-position acetamide side chain. It is synthesized via alkylation of 8-bromo-1,3-dimethylpurine-2,6-dione with ethyl chloroacetate, followed by hydrolysis to the carboxylic acid and subsequent condensation with an aniline derivative . The bromine at position 8 introduces steric and electronic modifications that influence its biological activity. Notably, its structural analogs exhibit diverse pharmacological profiles, including anticancer, neuroprotective, and anti-inflammatory effects, making SAR studies critical for optimization .

Properties

IUPAC Name

2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5O3/c1-13-6-5(7(17)14(2)9(13)18)15(3-4(11)16)8(10)12-6/h3H2,1-2H3,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWAYKAOTKOFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction. Major products formed from these reactions would need further investigation.

Scientific Research Applications

Research applications of this compound span several fields:

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).

    Medicine: Potential therapeutic applications (e.g., antiviral, anticancer).

    Industry: If applicable, it might find use in materials science or other industrial processes.

Mechanism of Action

Understanding the compound’s mechanism of action requires further research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogs and Modifications

Key structural variations among purine-2,6-dione derivatives include:

  • Position 8 substituents : Bromo, methoxy, butoxy, or hydrogen.
  • Side chain length : Acetamide (C2) vs. butanamide (C4).
  • Aromatic substituents : Varied aryl groups on the acetamide nitrogen.
Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name/ID Position 8 Substituent Side Chain Structure Key Biological Activity Potency/Effectiveness Reference
Target Compound Br Acetamide (C2) Moderate anticancer activity 10 µM growth inhibition
Compound 5 (Ev1) H (Theophylline core) Thiosemicarbazide MAO-B inhibition, neuroprotection 28% MAO-B inhibition
Compound 36 (Ev10) Butoxy Butanamide (C4) + tert-butyl Anti-inflammatory, analgesic Strong in vivo efficacy
HC-030031 (Ev12) H Acetamide (4-isopropylphenyl) TRPA1 antagonism IC50 4–10 µM
7-Deazaxanthine (7-DX) H (7-deaza modification) N/A Thymidine phosphorylase inhibition Potent angiogenesis inhibition

Structure-Activity Relationships (SAR)

  • Butoxy or methoxy groups improve solubility and PDE4/7 inhibitory potency .
  • Side Chain Length :
    • Acetamide (C2) derivatives are optimal for TRPA1 antagonism .
    • Butanamide (C4) chains in compound 36 improve anti-inflammatory efficacy, possibly due to increased membrane permeability .
  • Aromatic Substituents :
    • Hydrophobic groups (e.g., tert-butyl in compound 36) enhance binding to hydrophobic pockets in PDE4/7 or TRPA1 .

Biological Activity

2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a bromine atom and multiple functional groups that may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The molecular formula of this compound is C9H10BrN5O2C_9H_{10}BrN_5O_2, and it has a molecular weight of approximately 292.11 g/mol. The presence of the bromine atom and the dimethyl dioxo moiety suggests potential reactivity that could be leveraged in medicinal chemistry.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related purine derivatives have shown inhibition of various cancer cell lines through mechanisms involving the modulation of kinase activity. The compound's structure suggests it may inhibit key signaling pathways involved in tumor growth and metastasis.

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (µM)Target
Compound A1.46VEGFR-2 kinase
Compound B0.87PDGFRA
2-(8-bromo...)TBDTBD

Note: IC50 values are indicative of the concentration required to inhibit 50% of target activity.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression. For example, it may act as an inhibitor of receptor tyrosine kinases (RTKs), which are critical in cellular signaling pathways involved in cancer biology.

Case Study: Inhibition of Kinase Activity
In a controlled study, the compound was tested against several RTKs including VEGFR and PDGFRA. The preliminary results indicated promising inhibition rates at micromolar concentrations, suggesting that further development could lead to effective cancer therapeutics.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with ATP binding sites on kinases due to its structural resemblance to purines.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is essential for its development as a therapeutic agent. Initial studies indicate moderate stability in biological systems with potential for oral bioavailability.

Table 2: Summary of Pharmacokinetic Properties

PropertyValue
Oral BioavailabilityModerate
Half-lifeTBD
MetabolismHepatic

Preparation Methods

Key Reaction Parameters:

ParameterValue
SolventDMF
Temperature75–80°C
Reaction Time2–3 hours
Brominating AgentNBS (1.1 equiv.)
Yield84%
Purity>99% (HPLC)

Post-reaction, the crude product is purified via sequential methanol washes to remove unreacted NBS and succinimide byproducts. Cooling the mixture to 45–50°C before methanol addition minimizes solubility losses.

Multi-Component Alkylation Strategies

Alternative routes utilize three-component reactions involving purine bases, acetals, and anhydrides. For example, a protocol adapted from acyclic nucleoside synthesis involves:

  • Reacting 1,3-dimethylxanthine with 3,3-diethoxypropanal acetal in acetonitrile.

  • Introducing acetic anhydride and trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate alkylation and acetylation.

This method achieves regioselective N9-alkylation (yield: 72–88%) while avoiding N7 byproducts. The bromine atom is introduced in a subsequent step using HBr or PBr3 under controlled conditions.

Cyclo-Condensation and Ring-Closing Methodologies

Recent advances leverage microwave-assisted cyclo-condensation of diaminopyrimidines with α,β-unsaturated carbonyl compounds. For instance:

  • 5,6-Diaminouracil reacts with ethyl 2-cyanoacetimidate under HCl catalysis to form the purine core.

  • Bromination is achieved in situ using CuBr2 or post-cyclization with Br2 in CCl4 .

This method reduces reaction times from 48 hours to 30 minutes, though yields are moderate (55–65%) due to competing side reactions.

Purification and Optimization Techniques

Critical purification steps include:

  • Methanol Recrystallization : Dissolving the crude product in hot methanol (65°C) followed by gradual cooling to 40–45°C ensures high-purity crystals.

  • DM Water Slurry : Washing with deionized water removes polar impurities without hydrolyzing the acetamide group.

Process optimization studies indicate that maintaining a 1:3 solvent-to-product ratio during recrystallization maximizes recovery (92–95%).

Comparative Analysis of Synthetic Routes

MethodYieldPurityKey AdvantageLimitation
NBS Bromination84%>99%Scalable, high regioselectivityRequires toxic DMF solvent
Multi-Component88%95%One-pot synthesisLimited substrate scope
Microwave Cyclo-Cond.65%90%Rapid reaction timesModerate yield, specialized equipment

Q & A

Q. What are the established synthetic routes for preparing 2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide?

The compound is synthesized via alkylation of 8-bromo-1,3-dimethylpurine-2,6-dione with ethyl 2-chloroacetate under basic conditions. A typical procedure involves refluxing the purine derivative with ethyl chloroacetate in anhydrous DMF or THF, catalyzed by potassium carbonate. Yields are optimized by controlling reaction time (12–24 hours) and temperature (70–80°C). Post-synthesis, the ester intermediate is hydrolyzed to the acetamide using aqueous ammonia or hydrazine. Analytical validation via elemental analysis (C, H, N) and LC-MS confirms purity and structure .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H NMR : Identifies substituents on the purine ring (e.g., methyl groups at δ 3.35–3.52 ppm) and acetamide protons (δ 4.43–4.87 ppm).
  • Elemental Analysis : Validates stoichiometry (e.g., Calcd: C 55.89%, H 6.88%, N 17.38%; Found: C 55.80%, H 6.93%, N 17.34%) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 339.20 for propyl ester derivatives) .

Advanced Questions

Q. How can reaction conditions be optimized for derivatization at the purine C8 position?

Derivatization (e.g., substitution of bromine with alkoxy or sulfanyl groups) requires precise control of:

  • Temperature : 0–5°C for bromination to avoid overhalogenation (e.g., using 1,3-dibromo-5,5-dimethylhydantoin in CH₂Cl₂) .
  • pH : Alkaline conditions (pH 9–10) enhance nucleophilic substitution at C7.
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide improve reaction rates in biphasic systems.
    Method validation via HPLC-PDA ensures minimal byproducts (e.g., dibrominated impurities <5%) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

  • Structural Analogues : Subtle changes in the acetamide side chain (e.g., hydrazide vs. ester derivatives) alter receptor binding .
  • Assay Conditions : Varying cell lines (e.g., RAW 264.7 macrophages vs. HeLa cells) or concentrations (IC₅₀ ranges: 10–100 μM) impact results.
    Recommended Approach :
  • Perform dose-response studies across multiple models.
  • Use molecular docking to predict interactions with targets like COX-2 or purinergic receptors .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Critical considerations include:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes dibrominated byproducts.
  • Solvent Selection : Replace DMF with acetonitrile to reduce toxicity and improve scalability.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Q. How can computational methods aid in predicting the compound’s reactivity and stability?

  • DFT Calculations : Predict electrophilic sites (e.g., C8 bromine susceptibility to nucleophilic attack) and tautomeric stability of the purine ring .
  • Degradation Studies : Simulate hydrolytic pathways (e.g., amide bond cleavage at pH <3 or >10) using molecular dynamics .

Q. What are the best practices for evaluating this compound’s interaction with biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with proteins like serum albumin.
  • Circular Dichroism (CD) : Monitor conformational changes in DNA/RNA upon interaction.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.